- 2-Aminopyridines as an α-Bromination Shuttle in a Transition Metal-Free One-Pot Synthesis of Imidazo[1,2-a]pyridines, Advanced Synthesis & Catalysis, 2016, 358(3), 364-369
Cas no 943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate)
943112-78-5 structure
Product Name:Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
كاس عدد:943112-78-5
وسط:C10H10N2O2
ميغاواط:190.198602199554
MDL:MFCD15203666
CID:840324
PubChem ID:20110289
Update Time:2025-05-19
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
- AK146475
- 6967AJ
- FCH924816
- SY011682
- AX8284038
- ST24047730
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid methyl ester
- Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (ACI)
- MFCD15203666
- BS-18266
- CS-0084385
- AKOS000348674
- SCHEMBL24655998
- DB-079848
- Methyl2-methylimidazo[1,2-a]pyridine-3-carboxylate
- 943112-78-5
- C77248
-
- MDL: MFCD15203666
- نواة داخلي: 1S/C10H10N2O2/c1-7-9(10(13)14-2)12-6-4-3-5-8(12)11-7/h3-6H,1-2H3
- مفتاح Inchi: LRDHMQIRNWVJTH-UHFFFAOYSA-N
- ابتسامات: O=C(C1N2C(C=CC=C2)=NC=1C)OC
حساب السمة
- نوعية دقيقة: 190.074227566g/mol
- النظائر كتلة واحدة: 190.074227566g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 14
- تدوير ملزمة العد: 2
- تعقيدات: 232
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 43.6
- إكسلوغ 3: 2.3
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029191095-5g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 5g |
$679.80 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56495-100mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 100mg |
¥78.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56495-250mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 250mg |
¥178.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56495-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 1g |
¥531.0 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M896522-5g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | ≥95% | 5g |
5,205.60 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-100mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 100mg |
384CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 1g |
812.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-250mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 250mg |
876CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-50mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 50mg |
98.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-200mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 200mg |
226.0CNY | 2021-08-04 |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Bromotrichloromethane , Potassium bicarbonate Solvents: Acetonitrile ; 5 h, 80 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Polyethylene glycol ; 5 min, rt; 1 h, 80 °C
المراجع
- Sonochemical Synthesis and In Silico Evaluation of Imidazo[1,2-a]Pyridine Derivatives as Potential Inhibitors of Sirtuins, Polycyclic Aromatic Compounds, 2023, 43(4), 3741-3760
طريقة الإنتاج 3
رد فعل الشرط
1.1 Solvents: Ethanol ; 20 h, reflux
المراجع
- Design, Synthesis, and Pharmacological Evaluation of N-Acylhydrazones and Novel Conformationally Constrained Compounds as Selective and Potent Orally Active Phosphodiesterase-4 Inhibitors, Journal of Medicinal Chemistry, 2012, 55(17), 7525-7545
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Boron trifluoride etherate , Tetrabutylammonium iodide Solvents: Acetonitrile ; 9 h, 80 °C
المراجع
- TBAI-catalyzed oxidative coupling of aminopyridines with β-keto esters and 1,3-diones - synthesis of imidazo[1,2-a]pyridines, Chemical Communications (Cambridge, 2011, 47(40), 11333-11335
طريقة الإنتاج 5
رد فعل الشرط
المراجع
- Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions [Erratum to document cited in CA154:588804], Synthesis, 2011, (8),
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Carbon tetrabromide Solvents: Acetonitrile ; 3 - 36 h, 80 °C
المراجع
- CBr4 Mediated Oxidative C-N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidines, Organic Letters, 2016, 18(5), 1016-1019
طريقة الإنتاج 7
رد فعل الشرط
1.1 rt; 10 min, 55 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium sulfite Solvents: Water ; pH 8 - 9
المراجع
- Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions, Synthesis, 2011, (4), 635-641
طريقة الإنتاج 8
رد فعل الشرط
1.1 Solvents: Methanol ; overnight, rt
المراجع
- Synthesis and characterisation of novel N substituted 2-methylimidazo[1,2a]pyridine-3-carboxamides, Journal of Chemical Research, 2011, 35(4), 243-245
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Water ; 30 min, 80 °C
1.2 30 min, 80 °C
1.2 30 min, 80 °C
المراجع
- NBS mediated protocol for the synthesis of N-bridged fused heterocycles in water, Tetrahedron Letters, 2017, 58(37), 3662-3666
طريقة الإنتاج 10
رد فعل الشرط
1.1 3.5 h, rt
المراجع
- A Novel Solvent-Free Approach to Imidazole Containing Nitrogen-Bridgehead Heterocycles, Organic Letters, 2013, 15(14), 3646-3649
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile , Bromotrichloromethane ; 10 h, rt
المراجع
- Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle, Journal of Organic Chemistry, 2016, 81(19), 9167-9174
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium bromide Catalysts: Erythrosine Solvents: Acetonitrile ; 24 h, rt
المراجع
- Photocatalytic regeneration of brominating agent in the visible light-mediated synthesis of imidazo[1,2-a]pyridines, Catalysis Science & Technology, 2019, 9(6), 1528-1534
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Iodobenzene diacetate Catalysts: Boron trifluoride etherate Solvents: Tetrahydrofuran ; overnight, 7 °C
المراجع
- Synthesis of imidazo[1,2-a]pyridines by the bis(acetyloxy)(phenyl)-λ3-iodane-mediated oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones, Synthesis, 2011, (15), 2445-2453
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Raw materials
- Diazenecarboxylic acid, (3-methoxy-1-methyl-3-oxo-1-propenyl)-,1,1-dimethylethyl ester
- Methyl 2-bromo-3-oxobutanoate
- methyl 3-oxobutanoate
- Methyl 2-chloroacetoacetate
- Ethyl 2-chloroacetoacetate
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Preparation Products
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:943112-78-5)Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
رقم الطلب:A859477
حالة المخزون:in Stock
كمية:5g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 08:18
الأسعار ($):269.0
بريد إلكتروني:sales@amadischem.com
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate الوثائق ذات الصلة
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) منتجات ذات صلة
- 2549-19-1(Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate)
- 123531-52-2(Ethyl imidazo1,2-apyridine-3-carboxylate)
- 1038828-20-4(3-methyl-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester)
- 81438-51-9(Ethyl 2,6-Dimethylimidazo1,2-Apyridine-3-carboxylate)
- 1400766-07-5(Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate)
- 1220397-13-6(Methyl Imidazo1,2-apyridine-2-carboxylate)
- 81448-48-8(Ethyl 2,7-dimethylimidazo1,2-apyridine-3-carboxylate)
- 62772-68-3(Imidazo[1,2-a]pyridine-3-carboxylic acid, 2-methyl-, ethyl ester,monohydrochloride)
- 1400766-01-9(3,7-dimethyl-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester)
- 1400766-19-9(3,5-dimethyl-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:943112-78-5)Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
نقاء:99%
كمية:5g
الأسعار ($):269.0